(Z)-2-(5-(4-bromobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile
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Overview
Description
(Z)-2-(5-(4-bromobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile is a synthetic organic compound that features a thiazolidine ring, a bromobenzyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-(4-bromobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile typically involves the reaction of 4-bromobenzyl chloride with thiazolidine-2,4-dione under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reacted with ethyl cyanoacetate to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(5-(4-bromobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biology, particularly in the development of enzyme inhibitors. The thiazolidine ring is a known pharmacophore in several bioactive molecules, and modifications of this compound can lead to the discovery of new inhibitors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could be a candidate for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-(5-(4-bromobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring can form covalent bonds with active site residues, inhibiting enzyme activity. The bromobenzyl group may enhance binding affinity through hydrophobic interactions, while the nitrile group can participate in hydrogen bonding or dipole-dipole interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A core structure in many bioactive molecules.
4-Bromobenzyl chloride: A precursor in the synthesis of various organic compounds.
Ethyl cyanoacetate: Used in the synthesis of nitrile-containing compounds.
Uniqueness
(Z)-2-(5-(4-bromobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromobenzyl group and the nitrile group in the same molecule allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
(2Z)-2-[5-[(4-bromophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-8(18)11(7-16)14-17-13(19)12(20-14)6-9-2-4-10(15)5-3-9/h2-5,12H,6H2,1H3,(H,17,19)/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAPPVNNNJMCJQ-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C1NC(=O)C(S1)CC2=CC=C(C=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\1/NC(=O)C(S1)CC2=CC=C(C=C2)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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